2,8-Diazaspiro[5.5]undecan-1-one hydrochloride chemical properties
2,8-Diazaspiro[5.5]undecan-1-one hydrochloride chemical properties
An In-depth Technical Guide to 2,8-Diazaspiro[5.5]undecan-1-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,8-diazaspiro[5.5]undecan-1-one hydrochloride, a key heterocyclic scaffold in modern medicinal chemistry. The unique three-dimensional structure of the diazaspiro[5.5]undecane core offers a rigid framework that is highly valuable for the design of novel therapeutic agents with enhanced target affinity and selectivity. This document details the synthesis, analytical characterization, potential biological applications, and safety considerations for this compound, serving as an essential resource for professionals in drug discovery and development.
Introduction: The Strategic Value of the Diazaspiro[5.5]undecane Scaffold
Spirocyclic systems have emerged as "privileged scaffolds" in drug design, offering a distinct advantage over more traditional, linear, or fused-ring structures. The defining feature of a spirocycle—two rings connected by a single, shared carbon atom—imparts a rigid, well-defined three-dimensional geometry. This conformational restriction is highly sought after in medicinal chemistry as it reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity.
The 2,8-diazaspiro[5.5]undecan-1-one moiety is of particular interest. It incorporates two nitrogen atoms at positions that allow for versatile chemical modifications, enabling the synthesis of large and diverse compound libraries. The presence of a lactam (a cyclic amide) and a secondary amine provides distinct functional handles for derivatization. The hydrochloride salt form of this compound enhances its aqueous solubility and stability, making it more amenable for use in biological assays and pharmaceutical formulations.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development, influencing its pharmacokinetic and pharmacodynamic profiles.
| Property | Value | Source |
| CAS Number | 1181265-43-9 | [1] |
| Molecular Formula | C₉H₁₇ClN₂O | [1] |
| Molecular Weight | 204.70 g/mol | [1] |
| Appearance | White to off-white solid (typical) | |
| Solubility | Soluble in water and methanol (expected) | |
| Storage | 2-8°C, dry, airtight conditions | |
| SMILES | O=C1NCCCC12CNCCC2.[H]Cl | [1] |
Structural Elucidation:
The structure of 2,8-diazaspiro[5.5]undecan-1-one consists of two six-membered rings, a piperidinone and a piperidine ring, connected by a spirocyclic carbon atom. The numbering of the atoms follows standard IUPAC nomenclature for spiro compounds.
Caption: Chemical structure of the 2,8-diazaspiro[5.5]undecan-1-one free base.
Synthesis and Purification
The synthesis of diazaspiro[5.5]undecane derivatives can be achieved through various synthetic routes. A common strategy involves the construction of the spirocyclic core via intramolecular reactions. Below is a representative, multi-step synthesis protocol generalized from established methods for related diazaspiro compounds.
Representative Synthetic Pathway
Caption: A generalized workflow for the synthesis of 2,8-diazaspiro[5.5]undecan-1-one hydrochloride.
Detailed Experimental Protocol (Representative)
This protocol is a conceptual outline and requires optimization for specific laboratory conditions.
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Step 1: Synthesis of the Acyclic Precursor. A protected 4-aminopiperidine derivative is reacted with an appropriate α,β-unsaturated ester (e.g., ethyl acrylate) via a Michael addition. The choice of protecting group (e.g., Boc or Cbz) on the piperidine nitrogen is critical for directing the subsequent reactions.
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Step 2: Intramolecular Cyclization. The resulting diester is then subjected to a base-catalyzed intramolecular Dieckmann condensation to form the second ring and establish the spirocyclic center.
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Step 3: Decarboxylation and Deprotection. The β-keto ester formed in the previous step is hydrolyzed and decarboxylated, typically under acidic conditions. The same conditions can often be used to remove the nitrogen protecting group.
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Step 4: Purification. The crude product (the free base of 2,8-diazaspiro[5.5]undecan-1-one) is purified using column chromatography on silica gel.
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Step 5: Hydrochloride Salt Formation. The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrogen chloride in the same or a compatible solvent is added dropwise. The precipitated hydrochloride salt is then collected by filtration, washed with cold solvent, and dried under vacuum.
Analytical Characterization
Rigorous analytical testing is crucial to confirm the identity, purity, and structure of the final compound.
| Analytical Technique | Expected Results and Interpretation |
| ¹H NMR | The spectrum should show a series of multiplets in the aliphatic region (typically 1.5-4.0 ppm) corresponding to the protons on the two piperidine rings. The chemical shifts and coupling patterns will be complex due to the rigid, non-planar ring conformations. Protons adjacent to the nitrogen atoms and the carbonyl group will be shifted downfield. |
| ¹³C NMR | The spectrum is expected to show a peak for the carbonyl carbon around 170-175 ppm. The spiro carbon will have a unique chemical shift. Other signals will be present in the aliphatic region (typically 20-60 ppm). |
| Mass Spectrometry (MS) | Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺ of the free base (expected m/z ≈ 169.13).[2] |
| FTIR Spectroscopy | The spectrum should exhibit characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), and a strong C=O stretching band for the amide (lactam) at approximately 1650 cm⁻¹. |
| HPLC | Reversed-phase HPLC with a suitable mobile phase (e.g., acetonitrile/water with TFA or formic acid) can be used to determine the purity of the compound. A single major peak is expected. |
Applications in Medicinal Chemistry
The 2,8-diazaspiro[5.5]undecane scaffold is a versatile building block for the synthesis of biologically active molecules. Its derivatives have been explored for a variety of therapeutic targets.
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Poly(ADP-ribose) Polymerase (PARP) Inhibitors: Diazaspiro cores have been investigated as bioisosteres for the piperazine moiety in known PARP inhibitors like olaparib. This research aims to develop new anticancer agents with potentially improved properties, such as reduced DNA damage in healthy cells.[3][4]
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Sigma Receptor Ligands: The rigid framework of diazaspiroalkanes makes them suitable for targeting sigma receptors, which are implicated in a range of neurological and psychiatric disorders.[5]
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GPCR Ligands: The three-dimensional arrangement of functional groups on the diazaspiro scaffold can mimic the binding modes of endogenous ligands for G-protein coupled receptors (GPCRs), such as neurokinin (NK1) receptors, which are targets for antiemetic and anxiolytic drugs.[6]
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General Drug Discovery: The ability to functionalize the two nitrogen atoms independently allows for the creation of diverse chemical libraries for screening against a wide array of biological targets.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2,8-diazaspiro[5.5]undecan-1-one hydrochloride is not widely available, hazard information can be inferred from related compounds. The parent compound, 2,8-diazaspiro[5.5]undecane, is classified as harmful if swallowed, and causes skin and eye irritation. Therefore, standard laboratory safety precautions are essential.
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Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.
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Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
2,8-Diazaspiro[5.5]undecan-1-one hydrochloride is a valuable and versatile scaffold for modern drug discovery. Its rigid, three-dimensional structure provides a solid foundation for designing potent and selective ligands for a variety of biological targets. This guide has provided a comprehensive overview of its chemical properties, a representative synthetic approach, analytical characterization methods, and potential applications. As research into novel therapeutics continues, the strategic use of such privileged scaffolds will undoubtedly play a crucial role in the development of the next generation of medicines.
References
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National Institutes of Health (NIH). (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1. Synthesis of diazaspiro[5.5]undecane-1,5,9-trione 4.... Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones equipped with a diterpenoid substituent. Retrieved from [Link]
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PubMed. (n.d.). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Retrieved from [Link]
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Sources
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